

Optovin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Optovin

Cat. No.: B10761741

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Abstract

Optovin is a photochromic small molecule that has garnered significant attention in the field of neuroscience and pharmacology for its ability to function as a reversible photoactivated agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This property allows for the precise spatiotemporal control of neuronal activity and other TRPA1-mediated physiological processes using light. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of **Optovin**. Detailed experimental protocols for its application and a generalized synthesis strategy are also presented, alongside visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Identification

Optovin, systematically named (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, possesses a distinctive chemical architecture comprising three key heterocyclic rings: a pyridine ring, a pyrrole ring, and a rhodanine ring.[1] This unique arrangement is crucial for its photo-responsive behavior and biological activity.

Identifier	Value
IUPAC Name	(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number	348575-88-2
Molecular Formula	C ₁₅ H ₁₃ N ₃ OS ₂
Molecular Weight	315.41 g/mol
SMILES	<chem>CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3</chem>
InChI Key	YISGMOZSGOGYOU-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of **Optovin**'s physical and chemical properties is essential for its effective use in research and development.

Property	Value	Reference
Appearance	Yellow powder	
Solubility	Soluble in DMSO (≥ 37 mg/mL)	MedChemExpress
Storage	Store at -20°C for long-term stability.	Abcam
Purity	$\geq 95\%$ (HPLC)	Sigma-Aldrich
EC ₅₀	2 μ M for light-dependent motor excitation in zebrafish	Nature Chemical Biology

Synthesis of Optovin

The synthesis of **Optovin**, a rhodanine derivative, can be achieved through a Knoevenagel condensation reaction. This general and widely used method for forming C=C bonds is

particularly effective for condensing aldehydes or ketones with active methylene compounds like rhodanine.

Generalized Synthetic Protocol

A plausible synthetic route for **Optovin** involves the reaction of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with rhodanine.

Reaction:

Step-by-Step Procedure:

- **Dissolution:** Dissolve 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde and rhodanine in a suitable solvent, such as ethanol or acetic acid.
- **Catalyst Addition:** Add a basic catalyst, for instance, piperidine or sodium acetate, to the mixture to facilitate the condensation reaction.
- **Reaction:** Heat the mixture under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
- **Purification:** Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol) to remove impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

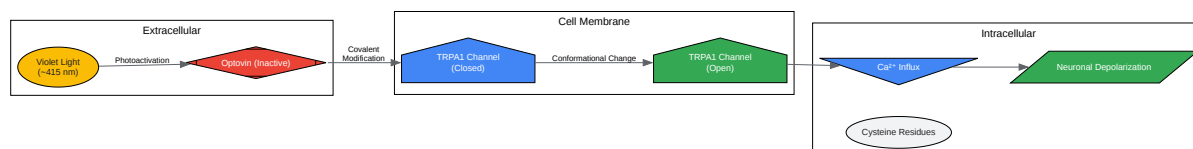
Biological Activity and Mechanism of Action

Optovin's biological significance stems from its role as a photoactivated agonist of the TRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons.^{[1][2]}

Photochemical Activation of TRPA1

Upon exposure to violet light (peak absorbance at ~415 nm), **Optovin** undergoes a photochemical reaction.^[1] This process is believed to generate a reactive intermediate that subsequently interacts with redox-sensitive cysteine residues within the N-terminal domain of

the TRPA1 channel.[1][2] This covalent modification is thought to induce a conformational change in the channel, leading to its opening and subsequent cation influx (primarily Ca^{2+} and Na^{+}), resulting in neuronal depolarization and the generation of action potentials.[1]



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Caption: **Optovin**'s signaling pathway upon photoactivation.

Experimental Protocols

The unique properties of **Optovin** lend themselves to a variety of experimental applications for studying TRPA1 function and neuronal activity.

In Vitro Calcium Imaging

This protocol is designed to visualize the activation of TRPA1 channels in cultured cells upon photo-stimulation of **Optovin**.

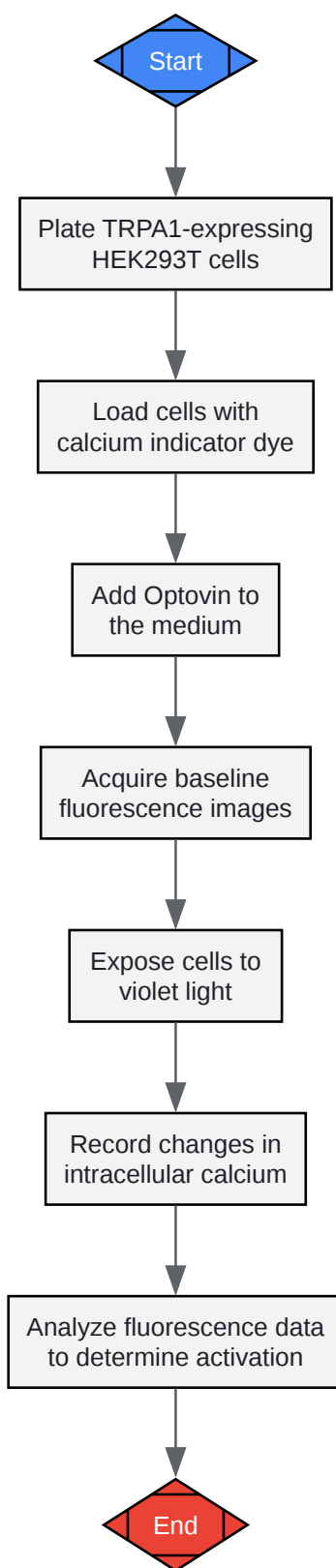
Materials:

- HEK293T cells transfected with a TRPA1 expression vector
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- **Optovin** stock solution (in DMSO)
- Cell culture medium

- Microscope equipped with a calcium imaging system and a light source for photo-stimulation

Procedure:

- Cell Culture: Plate TRPA1-expressing HEK293T cells on glass-bottom dishes and culture overnight.
- Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's instructions.
- **Optovin** Application: Add **Optovin** to the cell culture medium to the desired final concentration (e.g., 10 μ M).
- Imaging: Mount the dish on the microscope stage and acquire baseline fluorescence images.
- Photo-stimulation: Expose the cells to violet light to activate **Optovin**.
- Data Acquisition: Continuously record the changes in intracellular calcium concentration. An increase in fluorescence indicates channel activation.



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Caption: Workflow for in vitro calcium imaging with **Optovin**.

In Vivo Behavioral Assay in Zebrafish

This protocol describes a method to assess the in vivo effects of **Optovin** on motor behavior in a model organism.

Materials:

- Wild-type zebrafish larvae
- **Optovin** stock solution (in DMSO)
- Zebrafish embryo medium
- Multi-well plates
- Automated behavioral tracking system with a light stimulation module

Procedure:

- **Treatment:** Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium. Add **Optovin** to the desired final concentration (e.g., 2 μ M).
- **Acclimation:** Allow the larvae to acclimate to the new environment in the dark for a specified period.
- **Baseline Recording:** Record the baseline motor activity of the larvae in the dark.
- **Light Stimulation:** Expose the larvae to pulses of violet light.
- **Behavioral Tracking:** Record the motor responses of the larvae during and after the light stimulation using the tracking system.
- **Data Analysis:** Quantify the light-induced changes in motor activity, such as distance moved and velocity.

Conclusion

Optovin represents a powerful tool for the optical control of TRPA1 channels, enabling researchers to investigate the roles of this channel in various physiological and pathological

processes with high precision. Its unique photochemical properties, coupled with a growing understanding of its mechanism of action, pave the way for novel therapeutic strategies and a deeper understanding of sensory neurobiology. This guide provides a foundational resource for scientists and developers looking to harness the potential of this innovative photochromic molecule.

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References

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